Mavatrep
Overview
Description
Preparation Methods
The synthesis of Mavatrep involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Final Coupling and Purification: The final step involves coupling the benzimidazole core with the ethenyl linkage and purifying the product through recrystallization or chromatography
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Mavatrep undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on this compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the this compound molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while reduction can yield deoxygenated products.
Scientific Research Applications
Mavatrep has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the properties and reactions of TRPV1 antagonists. It is also used in the development of new synthetic methods and reaction conditions.
Biology: this compound is used to study the role of TRPV1 receptors in various biological processes, including pain perception and inflammation. It is also used to investigate the effects of TRPV1 antagonists on cellular signaling pathways.
Medicine: this compound is being investigated as a potential treatment for pain and inflammation. .
Industry: this compound is used in the development of new pharmaceuticals and therapeutic agents. .
Mechanism of Action
Mavatrep exerts its effects by selectively antagonizing the TRPV1 receptor, a ligand-gated ion channel involved in the perception of pain and heat. By blocking the TRPV1 receptor, this compound prevents the activation of this channel by endogenous ligands such as capsaicin and heat, thereby reducing pain and inflammation . The molecular targets and pathways involved in the action of this compound include the inhibition of calcium influx and the modulation of downstream signaling pathways that mediate pain and inflammation .
Comparison with Similar Compounds
Mavatrep is unique among TRPV1 antagonists due to its high selectivity and potency. Similar compounds include:
Capsazepine: A TRPV1 antagonist with lower selectivity and potency compared to this compound.
SB-366791: Another TRPV1 antagonist with a different chemical structure and lower potency.
AMG 517: A potent TRPV1 antagonist with a different mechanism of action and pharmacokinetic profile
This compound’s uniqueness lies in its ability to selectively block the TRPV1 receptor with minimal off-target effects, making it a promising candidate for the treatment of pain and inflammation .
Properties
IUPAC Name |
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHXXHTBUZRCN-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241905 | |
Record name | Mavatrep | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956274-94-5 | |
Record name | α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956274-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mavatrep [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956274945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavatrep | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mavatrep | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAVATREP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F197218T99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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